3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)
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Overview
Description
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es are coordination compounds formed by the reaction of copper ions with thiosemicarbazone ligands. These complexes have garnered significant attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique ability of thiosemicarbazones to chelate metal ions makes them versatile in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es are typically synthesized by reacting copper salts (such as copper(II) acetate or copper(II) chloride) with thiosemicarbazone ligands in an appropriate solvent. The reaction often involves heating and stirring to ensure complete complexation. For example, a common method involves dissolving the thiosemicarbazone ligand in ethanol, followed by the addition of a copper salt solution. The mixture is then refluxed for several hours to yield the desired complex .
Industrial Production Methods: Industrial production of copper-thiosemicarbazone complexes may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es undergo various chemical reactions, including:
Oxidation and Reduction: These complexes can participate in redox reactions, where the copper ion can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions often involve the use of competing ligands in an appropriate solvent.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized forms of the complex, while substitution reactions may result in new complexes with different ligands .
Scientific Research Applications
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including the reduction of carbon dioxide to methanol.
Biology: Studied for their potential as antibacterial and antiviral agents.
Medicine: Investigated for their anticancer properties, particularly in the treatment of leukemia and lung cancer
Industry: Utilized in the development of new materials and as components in electronic devices.
Mechanism of Action
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es can be compared with other metal-thiosemicarbazone complexes, such as those of zinc, nickel, and platinum:
Zinc-Thiosemicarbazone Complexes: Similar in structure but often exhibit different biological activities due to the distinct properties of zinc.
Nickel-Thiosemicarbazone Complexes: Known for their catalytic properties but may have different reactivity compared to copper complexes.
Platinum-Thiosemicarbazone Complexes: Often studied for their anticancer properties, similar to copper complexes, but with different mechanisms of action.
Uniqueness: this compoundes are unique due to their ability to participate in redox reactions and their significant biological activities, making them versatile in various applications .
Comparison with Similar Compounds
- Zinc-thiosemicarbazone complexes
- Nickel-thiosemicarbazone complexes
- Platinum-thiosemicarbazone complexes
Properties
CAS No. |
127913-88-6 |
---|---|
Molecular Formula |
C9H13ClCuN4O3S |
Molecular Weight |
356.29 g/mol |
IUPAC Name |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
InChI Key |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
Isomeric SMILES |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
Synonyms |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
Origin of Product |
United States |
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